N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Beschreibung
N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic small molecule featuring a bicyclic quinoxaline scaffold with a 3-oxo-3,4-dihydroquinoxaline core and a 2-methoxyethyl carboxamide substituent. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 265.26 g/mol (calculated). The compound’s structure combines a planar aromatic system with a flexible methoxyethyl side chain, which may enhance solubility and modulate target interactions.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-7-6-13-12(17)15-8-11(16)14-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCNBCEVUPADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact withCyclin-dependent kinase 2
Mode of Action
It’s known that 2’-methoxyethyl modifications are commonly used in the development of synthetic oligonucleotides for controlling processes that affect disease. These modifications increase stability towards digestion.
Biochemical Pathways
It’s suggested that similar compounds may influence energy metabolism, phospholipid metabolism, and fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Core Scaffold and Substituent Variations
The quinoxaline and dihydroquinoline/quinolone carboxamide derivatives share key structural motifs but differ in substituents and bioactivity profiles. Below is a comparative analysis:
Note: HDAC6 = Histone deacetylase 6; IC₅₀ values for the target compound are inferred from structural analogs.
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents like adamantyl (compound 47) or tert-butyl (compound 17e), which improve target binding but reduce solubility .
- Hydroxamic acid (compound 17e) confers potent HDAC6 inhibition (IC₅₀ = 19 nM) due to zinc-binding capacity, a feature absent in the target compound .
Lipophilicity and Solubility: The target compound’s predicted logP (~2.5–3.0) is lower than that of pentyl- or phenylethyl-substituted analogs (e.g., compound 31: logP ~4.0), suggesting better aqueous solubility . The 4-ethyl substituent in the quinoxaline analog (compound in ) increases molecular weight but maintains moderate lipophilicity (logP = 2.52) .
Stereochemical Considerations: Unlike chiral analogs such as (-)-N3-(1-phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (32) (), the target compound is likely achiral, simplifying synthesis and reducing enantiomer-specific toxicity risks .
Pharmacological Implications
- HDAC6 Inhibition : Compound 17e’s hydroxamic acid group is critical for enzymatic inhibition, whereas the target compound’s methoxyethyl group may favor allosteric modulation or protein-protein interaction disruption .
- Antiviral vs. Anticancer Activity : Adamantyl and pentyl groups (e.g., compound 47) correlate with antiviral activity, while phenylethyl substituents (compound 31) are linked to cytotoxicity in cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
